molecular formula C14H11BrO B182495 4-Acetyl-4'-bromobiphenyl CAS No. 5731-01-1

4-Acetyl-4'-bromobiphenyl

Cat. No.: B182495
CAS No.: 5731-01-1
M. Wt: 275.14 g/mol
InChI Key: UUVKNCRMWPNBNM-UHFFFAOYSA-N
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Description

4-Acetyl-4’-bromobiphenyl: is an organic compound with the molecular formula C14H11BrO and a molecular weight of 275.15 g/mol . It is a derivative of biphenyl, featuring an acetyl group at the 4-position and a bromine atom at the 4’-position. This compound is typically a white to orange to green powder or crystal . It is used primarily as a reagent in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-4’-bromobiphenyl can be achieved through a Friedel-Crafts acylation reaction. The process involves the following steps :

    Reactants: 4-Bromobiphenyl, acetyl chloride, and anhydrous aluminum chloride.

    Solvent: Dichloromethane.

    Reaction Conditions: The reaction mixture is stirred and cooled to 5°C in a salt/ice bath. Acetyl chloride is added dropwise to the mixture, which is then stirred for ten hours, allowing the temperature to rise to 15°C.

    Workup: The reaction mixture is poured into ice and hydrochloric acid to quench the reaction. The organic layer is separated, washed with water, sodium hydroxide solution, and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol to yield the final product.

Industrial Production Methods: Industrial production methods for 4-Acetyl-4’-bromobiphenyl typically follow similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-4’-bromobiphenyl undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atom on the biphenyl ring can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products:

    Substitution: Formation of biphenyl derivatives with various substituents.

    Reduction: Formation of 4-(4’-bromophenyl)ethanol.

    Oxidation: Formation of 4-(4’-bromophenyl)benzoic acid.

Scientific Research Applications

4-Acetyl-4’-bromobiphenyl has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Acetyl-4’-bromobiphenyl depends on its specific application. In organic synthesis, it acts as a reagent that can undergo various chemical transformations. In biological studies, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary based on the context of its use .

Comparison with Similar Compounds

    4-Bromoacetophenone: Similar structure but lacks the biphenyl moiety.

    4-Acetylbiphenyl: Similar structure but lacks the bromine atom.

    4-Bromobiphenyl: Similar structure but lacks the acetyl group.

Uniqueness: 4-Acetyl-4’-bromobiphenyl is unique due to the presence of both the acetyl and bromine substituents on the biphenyl scaffold. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-[4-(4-bromophenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVKNCRMWPNBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205931
Record name 1-(4'-Bromo(1,1'-biphenyl)-4-yl)ethan-1-one
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Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5731-01-1
Record name 1-(4′-Bromo[1,1′-biphenyl]-4-yl)ethanone
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Record name 1-(4'-Bromo(1,1'-biphenyl)-4-yl)ethan-1-one
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Record name 5731-01-1
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Record name 1-(4'-Bromo(1,1'-biphenyl)-4-yl)ethan-1-one
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Record name 1-(4'-bromo[1,1'-biphenyl]-4-yl)ethan-1-one
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Record name 4-Acetyl-4′-bromobiphenyl
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Synthesis routes and methods

Procedure details

Four point three grams (32 mmol) of aluminum chloride was placed into 30 milliliter of 1,2-dichloroethane and a solution made by dissolving 2.0 g (25 mmol) of acetyl chloride, subsequently 5.0 g (21 mmol) of 4-bromo biphenyl into 20 milliliter of 1,2-dichloroethane was added while cooling with ice. The mixed solution was stirred as it is while cooling with ice for 4 hours. After completion of the reaction, adding water and an extraction was carried out using dichloro-methane. Further, washing with water, dried with the use of sodium sulfate. Removing the solvent by distillation, 5.9 g of crude 1-(4′-bromo-biphenyl-4-yl)-ethanone was obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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